molecular formula C21H25N3O3S B4485525 1-ACETYL-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE

1-ACETYL-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE

Cat. No.: B4485525
M. Wt: 399.5 g/mol
InChI Key: ISYYFTHABCMXII-UHFFFAOYSA-N
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Description

1-ACETYL-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE is a complex organic compound that features a combination of indole, pyrrolidine, and sulfonamide groups

Preparation Methods

The synthesis of 1-ACETYL-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE involves multiple steps, typically starting with the preparation of the indole and pyrrolidine precursors. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The indole and pyrrolidine groups can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and pyrrolidine rings, leading to a variety of substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a versatile intermediate in organic synthesis, it can be used to create a variety of complex molecules.

    Biology: Its interactions with biological molecules make it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as an antiviral, anti-inflammatory, and anticancer agent.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-ACETYL-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The indole and pyrrolidine groups can bind to active sites on enzymes, inhibiting their activity. The sulfonamide group can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including inhibition of viral replication, reduction of inflammation, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 1-ACETYL-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE include other indole derivatives and sulfonamide-containing molecules. These compounds share similar structural features but may differ in their specific biological activities and mechanisms of action. For example:

    Indole-3-acetic acid: A plant hormone with different biological functions.

    Sulfanilamide: An antibacterial agent with a simpler structure. The uniqueness of this compound lies in its combination of multiple functional groups, which allows for diverse interactions and applications.

Properties

IUPAC Name

1-acetyl-N-[(4-pyrrolidin-1-ylphenyl)methyl]-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-16(25)24-13-10-18-14-20(8-9-21(18)24)28(26,27)22-15-17-4-6-19(7-5-17)23-11-2-3-12-23/h4-9,14,22H,2-3,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYYFTHABCMXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-ACETYL-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
1-ACETYL-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE
Reactant of Route 3
1-ACETYL-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
1-ACETYL-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE
Reactant of Route 5
1-ACETYL-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
1-ACETYL-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE

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